molecular formula C11H15ClN2O B2938286 4-Methoxytryptamine hydrochloride CAS No. 26579-75-9; 74217-56-4

4-Methoxytryptamine hydrochloride

Cat. No.: B2938286
CAS No.: 26579-75-9; 74217-56-4
M. Wt: 226.7
InChI Key: ITEWSUFLHSFXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxytryptamine hydrochloride is a substituted tryptamine derivative and positional isomer of 5-methoxytryptamine, supplied as a high-purity hydrochloride salt for research applications . This compound is characterized by a methoxy group at the 4-position of the indole ring, a structural feature of significant interest in medicinal chemistry and pharmacology due to its substantial influence on receptor binding affinity and pharmacological profile . Research indicates that 4-Methoxytryptamine acts as a potent and full agonist at the serotonin 5-HT2A receptor, demonstrating high potency in vitro . In contrast to its strong activity on serotonin receptors, this compound has been shown to be inactive as a monoamine releasing agent and exhibits only very weak inhibition of the serotonin transporter (SERT), suggesting a highly specific mechanism of action . Its structural relationship to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) makes it a valuable tool for studying the 5-HT2A receptor, a primary target for serotonergic compounds . 4-Methoxytryptamine is a member of an extensively varied class of chemical compounds known as substituted tryptamines, which encompasses neurotransmitters, hormones, and various psychoactive substances found in nature . The systematic study of 4-substituted tryptamines provides critical insights into structure-activity relationships (SAR), particularly regarding how substitutions on the indole ring impact functional activity at various 5-HT2 receptor subtypes . Attention: This product is intended for research purposes only and is not for human or veterinary use. CAS Number: 74217-56-4 Molecular Formula: C11H15ClN2O Molecular Weight: 226.70 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWSUFLHSFXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949426
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26579-75-9, 74217-56-4
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Pharmacological Differences Among Methoxytryptamines

The position of the methoxy group on the indole ring significantly impacts receptor binding affinity and functional activity. Key findings from receptor agonism studies (5-HT₂A) highlight the following trends:

Compound Substituent Position EC₅₀ (nM) Efficacy (% of Max) Molecular Formula
5-Methoxytryptamine (4k) 5-position 0.5 119% C₁₁H₁₄N₂O·HCl
4-Methoxytryptamine (4f) 4-position 9.0 ~100% C₁₁H₁₄N₂O·HCl
6-Methoxytryptamine (4m) 6-position 2443 ~100% C₁₁H₁₄N₂O·HCl
7-Methoxytryptamine (4q) 7-position 490 ~100% C₁₁H₁₄N₂O·HCl

Key Observations :

  • Potency : The 5-methoxy analog (4k) is the most potent (EC₅₀ = 0.5 nM), exceeding 4-methoxytryptamine (4f) by 18-fold. The 6- and 7-methoxy analogs exhibit drastically reduced potency, highlighting the critical role of substituent position .
  • Efficacy : All methoxy-substituted tryptamines show similar efficacies (~96–119%), suggesting that receptor activation is less sensitive to positional changes than potency .

Comparison with N-Alkylated Tryptamines

N-Alkylation (e.g., N-methyl or N-ethyl groups) reduces both potency and efficacy:

  • N-Methyltryptamine (4b): EC₅₀ = 3.4 nM (6.8-fold less potent than non-alkylated 4a); efficacy = 96% .

Comparison with Halogen-Substituted Tryptamines

Halogen substituents (Cl, F) also influence activity:

  • 5-Chlorotryptamine (4h) : EC₅₀ = 4.0 nM (5-fold more potent than 7-chloro analog) .
  • 5-Fluorotryptamine (4j) : EC₅₀ = 5.3 nM (similar to 6-fluoro analog) .

The 4-methoxy analog (4f) is less potent than 5-chloro or 5-fluoro derivatives, suggesting that electron-donating groups (e.g., -OCH₃) may reduce binding affinity compared to electron-withdrawing halogens.

Implications of Structural Modifications

  • Positional Sensitivity : The 5-position on the indole ring is optimal for 5-HT₂A receptor interaction. Methoxy groups at the 4-, 6-, or 7-positions disrupt this interaction, likely due to steric hindrance or altered electronic properties .
  • N-Substituents : Alkylation reduces potency, possibly by interfering with hydrogen bonding or receptor docking.
  • Halogen vs. Methoxy : Halogens enhance potency compared to methoxy groups, highlighting the importance of substituent electronegativity.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Methoxytryptamine Hydrochloride, and how can purity be validated?

Synthesis of this compound may follow tryptamine derivatization strategies. A plausible route involves methoxylation of a tryptamine precursor under controlled acidic conditions, followed by hydrochloride salt formation. For purity validation:

  • HPLC with UV detection (e.g., C18 column, acetonitrile/ammonium acetate buffer mobile phase) can quantify impurities <0.1% .
  • Mass spectrometry (ESI-TOF-MS) confirms molecular weight (e.g., expected m/z for C₁₁H₁₅N₂O·HCl) and detects isotopic patterns .
  • Melting point analysis (compare to literature values, if available) ensures crystalline integrity.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Storage : Keep in airtight, light-protected glass containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation over time .

Q. What analytical techniques are critical for characterizing this compound in formulations?

  • UV-Vis spectrophotometry : Quantify concentration using λₘₐₐ in methanol (e.g., ~280 nm for aromatic tryptamine derivatives) .
  • NMR spectroscopy (¹H/¹³C): Confirm substitution patterns (e.g., methoxy group at C4 position) and hydrochloride salt formation .
  • Karl Fischer titration : Measure residual water content (<1% for stability) .

Advanced Research Questions

Q. How can researchers design experiments to investigate 5-HT receptor binding affinity of this compound?

  • In vitro radioligand displacement assays : Use [³H]-LSD or [³H]-5-HT in HEK293 cells expressing recombinant 5-HT receptors (e.g., 5-HT₁A, 5-HT₂A). Calculate Kᵢ values via competitive binding curves .
  • Functional assays : Measure cAMP accumulation (5-HT₁A) or IP3 signaling (5-HT₂A) to assess agonist/antagonist activity. Normalize to reference ligands (e.g., serotonin, ketanserin) .
  • Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding poses in receptor homology models.

Q. What strategies resolve contradictory data in metabolic stability studies of this compound?

  • Enzyme phenotyping : Incubate with human liver microsomes (HLMs) ± CYP inhibitors (e.g., ketoconazole for CYP3A4). Compare half-life (t₁/₂) across conditions to identify major metabolic pathways .
  • LC-MS/MS metabolite profiling : Detect phase I/II metabolites (e.g., O-demethylation, glucuronidation) and correlate with enzyme activity .
  • Species comparison : Test stability in mouse/rat vs. human microsomes to evaluate translational relevance .

Q. How can researchers optimize experimental conditions for studying this compound’s neuropharmacological effects?

  • Dose-response in vivo : Use rodent models (e.g., forced swim test for antidepressant activity) with escalating doses (1–10 mg/kg, i.p.) and include positive controls (e.g., fluoxetine) .
  • Tissue distribution studies : Apply LC-MS to quantify brain/plasma ratios after administration. Adjust formulations (e.g., PEGylation) to enhance blood-brain barrier penetration .
  • Mitigate variability : Standardize animal housing conditions and use littermate controls to reduce epigenetic confounders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.